ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as amide bond formation, sulfonylation, and esterification. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring and sulfonyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: A simpler derivative with similar structural features but different biological activities.
4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
Ethyl 4-(4-{[3-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate stands out due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential for therapeutic applications and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N6O10S2/c1-3-49-33(43)37-16-20-39(21-17-37)51(45,46)29-12-8-25(9-13-29)31(41)35-27-6-5-7-28(24-27)36-32(42)26-10-14-30(15-11-26)52(47,48)40-22-18-38(19-23-40)34(44)50-4-2/h5-15,24H,3-4,16-23H2,1-2H3,(H,35,41)(H,36,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSKQRAACCVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCN(CC5)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N6O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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